N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is of particular interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole derivative. The reaction conditions generally include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted thiadiazole derivatives .
Scientific Research Applications
N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition, DNA binding, and protein interactions.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes, disrupt DNA replication, and interfere with protein synthesis. These interactions lead to the inhibition of cell growth and proliferation, making the compound effective against microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure without additional substituents.
2-Amino-1,3,4-thiadiazole: Similar structure with an amino group at the 2-position.
5-Phenyl-1,3,4-thiadiazole: A thiadiazole derivative with a phenyl group at the 5-position.
Uniqueness
N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both phenyl and phenylmethyl groups, which enhance its biological activity and specificity. The combination of these substituents provides the compound with distinct chemical and biological properties compared to other thiadiazole derivatives .
Properties
CAS No. |
23282-97-5 |
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Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-3-7-12(8-4-1)11-16-15-18-17-14(19-15)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) |
InChI Key |
RSVVSFGLTRDYOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NN=C(S2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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